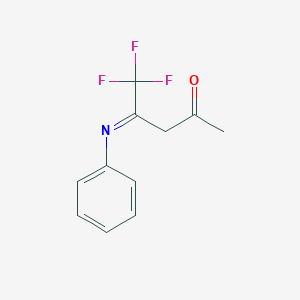![molecular formula C11H9ClN6 B14200298 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- CAS No. 832112-89-7](/img/structure/B14200298.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. Its unique structure, which combines a triazole and pyrimidine ring, contributes to its biological activity and makes it a valuable target for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the triazole ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable linker, such as a chloromethyl group, to form the final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用機序
The mechanism of action of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways and molecular targets, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different ring fusion pattern but similar pharmacological properties
Uniqueness
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is unique due to its specific combination of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable target for drug development. Its ability to inhibit CDKs and other enzymes involved in cell cycle regulation sets it apart from other similar compounds .
特性
CAS番号 |
832112-89-7 |
|---|---|
分子式 |
C11H9ClN6 |
分子量 |
260.68 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H9ClN6/c12-8-4-2-1-3-7(8)5-18-11-9(16-17-18)10(13)14-6-15-11/h1-4,6H,5H2,(H2,13,14,15) |
InChIキー |
AZMBPRJAFKPZRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=NC=NC(=C3N=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)

![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)







![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

